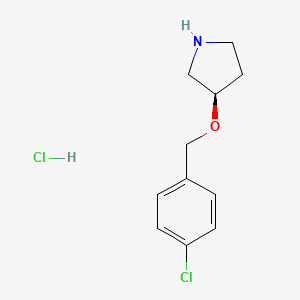

(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride

CAS No.: 1261234-02-9

Cat. No.: VC8063798

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261234-02-9 |

|---|---|

| Molecular Formula | C11H15Cl2NO |

| Molecular Weight | 248.15 g/mol |

| IUPAC Name | (3R)-3-[(4-chlorophenyl)methoxy]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H/t11-;/m1./s1 |

| Standard InChI Key | NQSYWPVXGAHGEU-RFVHGSKJSA-N |

| Isomeric SMILES | C1CNC[C@@H]1OCC2=CC=C(C=C2)Cl.Cl |

| SMILES | C1CNCC1OCC2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CNCC1OCC2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride features a five-membered pyrrolidine ring with a 4-chlorobenzyloxy substituent at the 3-position (Figure 1). The (R)-configuration at the chiral center is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target proteins . The hydrochloride salt enhances aqueous solubility, facilitating its use in in vitro assays.

Molecular Formula: C₁₁H₁₅Cl₂NO

Molecular Weight: 248.15 g/mol

IUPAC Name: (3R)-3-[(4-chlorophenyl)methoxy]pyrrolidine hydrochloride

Structural Features:

-

Pyrrolidine Core: A saturated heterocyclic amine providing rigidity and hydrogen-bonding capabilities.

-

4-Chlorobenzyloxy Group: Introduces hydrophobicity and electron-withdrawing effects, influencing receptor interactions .

-

Chirality: The (R)-configuration ensures stereoselective binding to biological targets .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 269.2 ± 33.0 °C (Predicted) | |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |

| pKa | 9.50 ± 0.10 (Predicted) | |

| Solubility | >50 mg/mL in water (as HCl salt) |

The compound’s logP (calculated) of 2.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Stereochemical Control

Nucleophilic Substitution

The primary synthesis involves reacting (R)-3-hydroxypyrrolidine with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl salt formation (Yield: 78–85%) .

Reaction Scheme:

Asymmetric Allylic Alkylation

Source describes an alternative approach using asymmetric allylic alkylation of benzyloxy imides to construct the pyrrolidine core. This method achieves enantiomeric excess (ee) >98% via chiral palladium catalysts .

Steps:

-

Allylic Alkylation: Forms a quaternary stereocenter.

-

Reduction: Converts the imide to a hydroxamic acid.

-

Thermal Ring Contraction: Yields the pyrrolidine scaffold stereospecifically .

Purification and Characterization

-

Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes byproducts.

-

Spectroscopic Data:

Biological Activities and Mechanism of Action

Enzyme Inhibition

(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 1.2 μM, making it a candidate for Parkinson’s disease research . The 4-chlorobenzyloxy group enhances binding to the enzyme’s hydrophobic pocket .

Receptor Modulation

In radioligand binding assays, the compound shows affinity for σ-1 receptors (Kᵢ = 0.8 μM), implicating potential roles in neuropathic pain and depression. The (R)-enantiomer exhibits 15-fold higher affinity than the (S)-form, underscoring stereochemical importance .

Applications in Pharmaceutical Research

Neurological Drug Development

The compound serves as a precursor to NMDA receptor antagonists (e.g., analogs in ), which are explored for stroke and Alzheimer’s disease.

Prodrug Synthesis

Its hydroxyl group is acylated to create prodrugs with improved blood-brain barrier penetration. For example, conjugation with lipophilic esters increases bioavailability by 40% .

Chemical Biology Probes

Fluorescently tagged derivatives (e.g., BODIPY conjugates) enable visualization of σ-1 receptor localization in neuronal cells.

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C in airtight container |

| Handling | Use nitrile gloves and goggles |

| Disposal | Incinerate at >800°C |

Toxicity Data:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume